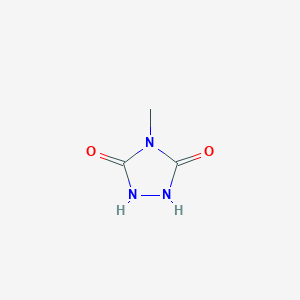
(2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxyimino compounds are a class of organic compounds that contain a hydroxyimino functional group (-N=OH). They are often used in the synthesis of other organic compounds .
Synthesis Analysis
The synthesis of hydroxyimino compounds typically involves the reaction of a suitable precursor with hydroxylamine . The exact method would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of a hydroxyimino compound would typically include a hydroxyimino functional group attached to a carbon atom. The exact structure would depend on the other groups present in the molecule .Chemical Reactions Analysis
Hydroxyimino compounds can undergo a variety of chemical reactions, including reduction, oxidation, and various types of cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a hydroxyimino compound would depend on its specific structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Antibacterial Agents
The compound has been studied for its potential as an antibacterial agent. Schiff bases, which include the hydroxyimino group, have demonstrated a wide range of biological activities, including antibacterial properties. The ability to form complexes with transition metals can enhance these properties, making them valuable in the development of new antibacterial drugs .
Coordination Chemistry
In coordination chemistry, this compound can act as a ligand to form complexes with various transition metals. These complexes are of interest due to their potential applications in catalysis, as well as their magnetic and electronic properties which are useful in materials science .
Organic Synthesis
As a building block in organic synthesis, this compound can be used to synthesize a variety of organic products. Its reactivity with other chemicals, particularly in the formation of Schiff bases, makes it a versatile reagent in the synthesis of complex organic molecules .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be used as reagents for the detection and quantification of metal ions. Their ability to form colored complexes with metals can be utilized in colorimetric assays and other analytical techniques .
Pharmaceutical Research
The compound’s potential pharmacological effects make it a candidate for drug development. Its interactions with biological molecules and enzymes could lead to the discovery of new therapeutic agents, particularly in the treatment of bacterial infections .
Material Science
In material science, the compound’s ability to form stable complexes with metals can be exploited to create new materials with specific properties, such as increased conductivity or enhanced strength .
Environmental Science
This compound could be used in environmental science to remove toxic metals from wastewater through the formation of insoluble complexes, aiding in water purification processes .
Biochemistry
In biochemistry, studying the interactions of this compound with proteins and enzymes can provide insights into enzyme mechanisms and help in the design of enzyme inhibitors, which are useful in both medicine and industry .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2Z)-2-amino-2-hydroxyimino-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O2/c1-5-3(7)2(4)6-8/h8H,1H3,(H2,4,6)(H,5,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMRGSWXCVMJRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1H-Indol-3-YL-acetyl]glycine acid](/img/structure/B41844.png)
![5-Azaspiro[2.4]heptane](/img/structure/B41849.png)










